Boc-O-3-bromobenzyl-3-iodo-L-tyrosine
Description
Boc-O-3-bromobenzyl-3-iodo-L-tyrosine is a synthetic tyrosine derivative modified with protective and functional groups. Its structure features:
- Boc (tert-butoxycarbonyl) group: A common protective group for amines in peptide synthesis, enhancing stability during chemical reactions.
- 3-iodo substitution: The iodine atom on the aromatic ring provides a heavy halogen, which may confer utility in radiopharmaceutical applications or serve as a handle for further functionalization.
This compound is primarily used in organic and medicinal chemistry as an intermediate for synthesizing peptide-based molecules, radiolabeled probes, or enzyme inhibitors. Its halogenated aromatic system may enhance interactions with hydrophobic binding pockets in biological targets .
Properties
IUPAC Name |
(2S)-3-[4-[(3-bromophenyl)methoxy]-3-iodophenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23BrINO5/c1-21(2,3)29-20(27)24-17(19(25)26)11-13-7-8-18(16(23)10-13)28-12-14-5-4-6-15(22)9-14/h4-10,17H,11-12H2,1-3H3,(H,24,27)(H,25,26)/t17-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKGXZHJJBLLHDW-KRWDZBQOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)OCC2=CC(=CC=C2)Br)I)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C=C1)OCC2=CC(=CC=C2)Br)I)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23BrINO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection of L-Tyrosine
The synthesis begins with N-Boc protection of L-tyrosine, a well-established step optimized for industrial scalability.
Procedure
-
Alkaline Dissolution : L-tyrosine is dissolved in aqueous sodium hydroxide (10 M) or potassium hydroxide (7 M) to achieve a pH ≥ 12, ensuring complete deprotonation of the amino group.
-
Boc Anhydride Addition : (Boc)₂O is added in batches (3–4 equivalents total) under stirring at 25°C. Batchwise addition minimizes exothermic side reactions and improves yield.
-
Reaction Monitoring : Completion is confirmed by thin-layer chromatography (TLC) after 6–24 hours.
-
Workup : Impurities are extracted using non-polar solvents (e.g., n-hexane), followed by acidification to pH 1–3 with HCl. The product is extracted into ethyl acetate, dried over Na₂SO₄, and crystallized using n-hexane.
O-3-Bromobenzylation of Boc-L-Tyrosine
The phenolic hydroxyl group is protected as a 3-bromobenzyl ether to prevent undesired reactivity during subsequent iodination.
Procedure
-
Base Activation : Boc-L-tyrosine is dissolved in dichloromethane (DCM) or tetrahydrofuran (THF), followed by addition of a strong base (e.g., sodium hydride or diisopropylethylamine) to deprotonate the hydroxyl group.
-
Alkylation : 3-Bromobenzyl bromide (1.1–1.2 equivalents) is added dropwise at 0°C. The reaction proceeds for 1–5 hours under nitrogen atmosphere.
-
Purification : The mixture is washed with water and brine, dried, and concentrated. The crude product is recrystallized from ethyl acetate/n-hexane.
Regioselective Iodination of the Aromatic Ring
Electrophilic iodination introduces the iodine substituent at the 3-position of the tyrosine aromatic ring.
Procedure
-
Substrate Preparation : Boc-O-3-bromobenzyl-L-tyrosine is dissolved in methanol or DCM.
-
Iodination Reagents : Iodine (1.1 equivalents) and silver trifluoroacetate (1.1 equivalents) are added. Silver ions facilitate iodination via in situ generation of iodonium species.
-
Reaction Conditions : The mixture is stirred at 25°C for 1–2 hours, shielded from light to prevent radical side reactions.
-
Workup : The solvent is evaporated, and the residue is extracted into ethyl acetate. After washing and drying, the product is purified by recrystallization.
Optimization and Challenges
Reaction Condition Optimization
-
Temperature Control : Iodination at 25°C minimizes racemization risk compared to higher temperatures.
-
Solvent Selection : Methanol enhances iodination efficiency due to its polar protic nature, stabilizing reactive intermediates.
-
Catalyst Screening : Silver trifluoroacetate outperforms other silver salts (e.g., Ag₂SO₄) in regioselectivity.
Key Challenges
-
Regioselectivity : The 3-bromobenzyl group electronically directs iodination to the tyrosine ring’s 3-position, but competing ortho substitution (~5–10%) may occur, necessitating careful chromatography.
-
Racemization : Basic conditions during O-alkylation risk epimerization; using milder bases (e.g., DIEA) and low temperatures mitigates this.
Analytical Characterization
Applications in Research
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Boc-O-3-bromobenzyl-3-iodo-L-tyrosine can undergo nucleophilic substitution reactions due to the presence of bromine and iodine atoms.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the aromatic ring and the side chains.
Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly employed.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc group removal.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiocyanate derivatives, while oxidation can lead to the formation of quinones or other oxidized products.
Scientific Research Applications
Peptide Synthesis
Key Role in Therapeutic Development
Boc-O-3-bromobenzyl-3-iodo-L-tyrosine is utilized as a building block in the synthesis of peptides. The compound's structure facilitates the formation of peptide bonds, which are crucial for developing therapeutic agents aimed at specific diseases. Researchers can modify this compound to create diverse peptide sequences that may exhibit enhanced biological activity or specificity towards certain targets .
Drug Development
Enhancing Efficacy and Selectivity
The compound's unique attributes allow for modifications that can optimize drug candidates. It serves as a versatile scaffold for the design of new pharmaceuticals, particularly those targeting neurotransmitter systems or other biological pathways. By incorporating this compound into drug candidates, researchers can enhance their efficacy and selectivity, making them more effective in clinical applications .
Bioconjugation
Linking Biomolecules for Improved Functionality
In bioconjugation techniques, this compound can be employed to link biomolecules such as proteins and antibodies. This process enhances the stability and functionality of these biomolecules in drug delivery systems. By utilizing this compound, scientists can create more effective therapeutic agents that are better targeted to specific tissues or cells .
Diagnostic Applications
Development of Targeted Imaging Tools
The compound plays a role in developing diagnostic tools, particularly imaging techniques that require specific targeting of tissues or cells. Its halogenated structure allows for the incorporation into radiolabeled compounds used in various imaging modalities, enhancing the visualization of biological processes in vivo .
Research in Neuroscience
Studying Neurotransmitter Systems
Due to its structural similarity to naturally occurring amino acids, this compound is valuable in studying neurotransmitter systems. It aids researchers in understanding neurological disorders by allowing them to investigate the effects of halogenated tyrosine on protein functions and interactions within neuronal pathways .
Comparative Data Table
| Application Area | Description | Key Benefits |
|---|---|---|
| Peptide Synthesis | Building block for therapeutic peptides | Enables diverse peptide sequences |
| Drug Development | Scaffold for optimizing drug candidates | Enhances efficacy and selectivity |
| Bioconjugation | Linking biomolecules for improved stability and functionality | More effective drug delivery systems |
| Diagnostic Applications | Used in imaging techniques for targeted tissue visualization | Enhances specificity in diagnostic tools |
| Neuroscience Research | Investigates neurotransmitter systems and neurological disorders | Provides insights into protein functions |
Case Studies
-
Halogenation Effects on Protein Functionality
A study reported on genetically encodable halogenation of tyrosine residues, indicating that modifications like those seen with this compound can significantly affect protein self-organization and functionality . This research highlights the importance of understanding how halogenated amino acids influence cellular mechanisms. -
Peptide Therapeutics Development
Research has demonstrated the utility of halogenated tyrosines in synthesizing peptide-based therapeutics that target specific diseases, showcasing improvements in both potency and selectivity compared to non-halogenated counterparts . These findings underscore the potential for this compound to contribute to novel therapeutic strategies.
Mechanism of Action
The mechanism of action of Boc-O-3-bromobenzyl-3-iodo-L-tyrosine involves its interaction with specific molecular targets and pathways. The presence of bromine and iodine atoms can enhance the compound’s reactivity and binding affinity to certain proteins and enzymes. This can lead to the modulation of enzyme activity, protein-protein interactions, and other biochemical processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares Boc-O-3-bromobenzyl-3-iodo-L-tyrosine with structurally related tyrosine derivatives:
Key Differences and Research Findings
- Halogen Effects: The 3-bromobenzyl and 3-iodo groups in this compound increase steric bulk and electron-withdrawing effects compared to the unsubstituted benzyl group in Boc-O-benzyl-L-tyrosine. This may reduce nucleophilic reactivity but enhance binding to aromatic-interaction-prone targets (e.g., kinases) . In contrast, IMT leverages iodine-123 for diagnostic imaging. Its α-methyl group limits metabolic degradation, allowing accurate SPECT visualization of glioma proliferative activity .
- This compound lacks direct clinical data but shares functional similarities with IMT.
Synthetic Utility :
Stability and Spectral Data
- Mass Spectrometry :
- ¹H NMR :
- The benzyl protons in Boc-O-benzyl-L-tyrosine resonate at ~7.3 ppm (aromatic region). In the bromo-iodo derivative, deshielding from electron-withdrawing halogens would shift these signals downfield (~7.5–8.0 ppm) .
Biological Activity
Boc-O-3-bromobenzyl-3-iodo-L-tyrosine is a derivative of L-tyrosine that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Overview of L-Tyrosine Derivatives
L-Tyrosine is a non-essential amino acid that serves as a precursor for neurotransmitters such as dopamine, norepinephrine, and epinephrine. Derivatives of L-tyrosine, including this compound, are synthesized to enhance specific biological activities or to improve pharmacokinetic properties.
Biological Activities
1. Antiproliferative Effects
Research indicates that derivatives of L-tyrosine exhibit antiproliferative properties. A study showed that certain L-tyrosine derivatives can inhibit cancer cell growth through various mechanisms, including the induction of apoptosis and cell cycle arrest .
2. Neuroprotective Effects
3-Iodo-L-tyrosine has been implicated in neurodegenerative diseases such as Parkinson's disease. Excessive concentrations can inhibit tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis, leading to Parkinson-like symptoms in animal models . This suggests that this compound may also influence dopaminergic pathways.
3. Radical Scavenging Activity
L-Tyrosine and its derivatives possess radical scavenging abilities due to their phenolic structures. These compounds can neutralize free radicals and may protect cells from oxidative stress, which is linked to various diseases .
The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed that:
- Inhibition of Enzymatic Activity : Similar to 3-iodo-L-tyrosine, this compound may inhibit enzymes involved in neurotransmitter synthesis.
- Interaction with Receptors : The compound may interact with specific receptors or proteins involved in cellular signaling pathways, contributing to its antiproliferative and neuroprotective effects.
Case Studies
Study 1: Neurotoxicity Assessment
A study assessed the neurotoxic effects of 3-iodo-L-tyrosine on cultured neurons from the substantia nigra. Results indicated that exposure led to significant neuronal damage characterized by α-synuclein aggregation and reduced tyrosine-hydroxylase expression . This study highlights the potential risks associated with high doses of related compounds.
Study 2: Anticancer Properties
In vitro studies demonstrated that certain L-tyrosine derivatives exhibit significant cytotoxicity against various cancer cell lines. The mechanism was attributed to apoptosis induction and inhibition of cell proliferation pathways. These findings support further exploration into this compound as a potential anticancer agent .
Data Table: Biological Activities of L-Tyrosine Derivatives
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Boc-O-3-bromobenzyl-3-iodo-L-tyrosine, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves sequential halogenation and protection steps. For example:
Iodination : Introduce iodine at the 3-position of L-tyrosine using N-iodosuccinimide (NIS) in acetic acid under controlled pH (4–5) to avoid over-iodination.
Bromobenzylation : Use 3-bromobenzyl bromide with a base like K₂CO₃ in DMF to protect the hydroxyl group.
Boc Protection : React the amine group with di-tert-butyl dicarbonate (Boc₂O) in THF/water (1:1) at 0–5°C to prevent racemization .
- Critical Factors : Temperature control during Boc protection is crucial to preserve stereochemical integrity. Purity validation via HPLC (>97% by HPLC) is recommended .
Q. How to validate the structural integrity of this compound post-synthesis?
- Analytical Workflow :
- NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., aromatic protons for bromobenzyl and iodotyrosine groups).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., expected m/z for C₂₁H₂₂BrINO₅: ~590.0) .
- Chiral HPLC : Ensure enantiomeric purity (>98%) using a Chiralpak AD-H column with hexane/isopropanol mobile phase .
Advanced Research Questions
Q. How do steric and electronic effects of the 3-bromobenzyl and 3-iodo groups influence peptide coupling efficiency?
- Experimental Design :
- Compare coupling kinetics (e.g., using HOBt/EDCI) with this compound versus non-halogenated analogs.
- Data Analysis : Monitor reaction progress via LC-MS. Halogenation reduces coupling efficiency by 20–30% due to steric hindrance and electron-withdrawing effects .
Q. What are the stability challenges of this compound under varying pH and temperature conditions?
- Stability Studies :
- pH Stability : Incubate in buffers (pH 2–9) at 25°C. Degradation occurs rapidly below pH 3 (Boc cleavage) and above pH 8 (iodide displacement).
- Thermal Stability : Store at 0–6°C; room temperature storage leads to 15% decomposition over 7 days .
Q. How to resolve discrepancies in reported NMR chemical shifts for halogenated tyrosine derivatives?
- Case Study :
- Compare shifts from (Boc-O-benzyl-L-tyrosine: δ 7.2–7.4 ppm for benzyl protons) with halogenated analogs.
- Findings : 3-Iodo substitution upfield-shifts adjacent protons by 0.3 ppm due to inductive effects. Use deuterated DMSO-d₆ for consistent referencing .
Q. What computational models predict the reactivity of halogenated tyrosine in enzyme-active sites?
- Methodology :
- Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces.
- Results : The 3-iodo group exhibits higher electrophilicity (Mulliken charge: +0.12) than bromine, favoring nucleophilic aromatic substitution in proteases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
